6-Methyl-5-(2-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole
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Overview
Description
6-Methyl-5-(2-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a trifluoromethyl group attached to a phenyl ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(2-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole typically involves the reaction of 3-mercapto-1,2,4-triazole with trifluoromethyl-β-diketones in the presence of N-bromosuccinimide (NBS). This one-pot cascade reaction facilitates the formation of the thiazole-triazole fused ring system . The reaction conditions are mild, and the process is scalable, making it suitable for both laboratory and industrial production.
Industrial Production Methods
For industrial production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of catalysts and solvents that are environmentally benign can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-(2-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiazolo[3,2-B][1,2,4]triazoles with various functional groups.
Scientific Research Applications
6-Methyl-5-(2-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a DNA-groove binder, which can be useful in gene regulation studies.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-5-(2-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole involves its interaction with biological targets such as DNA and enzymes. The compound can bind to the minor groove of DNA, forming a stable complex that interferes with DNA replication and transcription . Additionally, it can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its antifungal and anticancer properties.
Thiazole: Found in various biologically active compounds, including antibiotics and vitamins.
Trifluoromethyl-Substituted Compounds: Widely used in pharmaceuticals for their enhanced metabolic stability and bioavailability.
Uniqueness
6-Methyl-5-(2-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole is unique due to its fused ring system and the presence of the trifluoromethyl group, which imparts distinct electronic properties
Properties
Molecular Formula |
C12H8F3N3S |
---|---|
Molecular Weight |
283.27 g/mol |
IUPAC Name |
6-methyl-5-[2-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C12H8F3N3S/c1-7-10(19-11-16-6-17-18(7)11)8-4-2-3-5-9(8)12(13,14)15/h2-6H,1H3 |
InChI Key |
QEAJGOWROGTFSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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